molecular formula C23H22O3S B290598 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate

4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate

Cat. No. B290598
M. Wt: 378.5 g/mol
InChI Key: ZBSKMEOWNJLRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate, commonly known as Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate, is a chemical compound that has gained much attention in the field of scientific research. It is a white crystalline powder that is used in various laboratory experiments due to its unique properties.

Mechanism of Action

The mechanism of action of Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
Biochemical and Physiological Effects:
Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for many experiments. However, one limitation of using Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for the use of Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate in scientific research. One possible direction is the development of new materials for energy storage and conversion, using the compound as a building block. Additionally, the compound's neuroprotective properties may make it a promising candidate for the development of new treatments for neurodegenerative diseases. Finally, further studies are needed to fully understand the compound's mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-mercaptophenol. The final step involves the reaction of the product with tert-butyl isocyanate. The yield of the synthesis is high, and the compound can be easily purified using recrystallization.

Scientific Research Applications

Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate has been extensively used in scientific research due to its various applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic properties. The compound has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate has been used in the development of new materials for energy storage and conversion.

properties

Molecular Formula

C23H22O3S

Molecular Weight

378.5 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)sulfanylphenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C23H22O3S/c1-23(2,3)17-6-4-16(5-7-17)22(25)26-19-10-14-21(15-11-19)27-20-12-8-18(24)9-13-20/h4-15,24H,1-3H3

InChI Key

ZBSKMEOWNJLRKS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O

Origin of Product

United States

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